6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Organoboron chemistry Suzuki-Miyaura coupling Protodeboronation

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS 1310383-01-7), a pinacol boronic ester derived from 2-pyridinol, is a heteroaryl boronate building block (C₁₁H₁₆BNO₃, MW 221.06) used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl architectures. Its commercial availability typically at ≥95% purity, with batch-specific QC including NMR, HPLC, or GC traceability, makes it a procurement-ready intermediate for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
CAS No. 1310383-01-7
Cat. No. B088902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
CAS1310383-01-7
Synonyms5-HYDROXYPYRIDINE-2-BORONIC ACID PINACOL ESTER
Molecular FormulaC11H16BNO3
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O
InChIInChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3
InChIKeyLZPQXSAHAXDVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS 1310383-01-7): Procurement-Grade Boronic Ester Building Block for Suzuki-Miyaura Coupling


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS 1310383-01-7), a pinacol boronic ester derived from 2-pyridinol, is a heteroaryl boronate building block (C₁₁H₁₆BNO₃, MW 221.06) used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl architectures . Its commercial availability typically at ≥95% purity, with batch-specific QC including NMR, HPLC, or GC traceability, makes it a procurement-ready intermediate for medicinal chemistry and agrochemical discovery programs .

Why 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Cannot Be Simply Replaced by a Generic Pyridine Boronic Acid or Alternative Ester


The performance of pyridine boronic acid derivatives in Suzuki-Miyaura coupling is highly sensitive to both the position of the boronate group and the nature of the ester protecting group. Pyridin-2-yl boronic acids are notoriously unstable, undergoing rapid protodeboronation, while the corresponding pinacol ester in this compound provides a marked stability advantage. Simply interchanging with a 3- or 4-pyridyl isomer, or with the free boronic acid, intrinsically alters reaction kinetics, coupling efficiency, and by-product profiles, directly impacting downstream yield and purity in multi-step synthetic sequences [1] [2].

Quantitative Differentiation Evidence: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol vs. Closest Analogs


Protodeboronation Stability: Pinacol Ester vs. Free 2-Pyridyl Boronic Acid

The 2-pyridyl pinacol boronic ester core of this compound provides critical protection against the rapid protodeboronation that plagues 2-pyridyl boronic acids. The free 2-pyridyl boronic acid exhibits an extremely short half-life (t₀.₅ ≈ 25–50 seconds) at pH 7 and 70 °C, making it impractical for many synthetic protocols [1]. While the pinacol ester itself is also sensitive to protodeboronation under certain conditions, it offers significantly enhanced bench stability compared to the free acid, directly correlating with higher isolated yields in Suzuki couplings where pre-complexation or slow addition is not feasible [2].

Organoboron chemistry Suzuki-Miyaura coupling Protodeboronation Pyridine derivatives

Regiochemical Precision: 2-Boronate vs. 3- or 4-Pyridyl Boronate Isomers

This compound features the boronic ester group at the 2-position of the pyridine ring, adjacent to the nitrogen atom. In contrast to 3- and 4-pyridyl boronic acids, which display far greater stability (t₀.₅ > 1 week at pH 12, 70 °C), the 2-pyridyl position is electronically activated but also more prone to deboronation [1]. This unique reactivity profile can be leveraged for chemoselective cross-coupling strategies where the 2-position is functionalized first, followed by a more stable 3- or 4-boronate in a subsequent step. Using a 3- or 4-pyridyl isomer would not provide the same electronic activation or coupling selectivity. The presence of the 3-hydroxy group further modulates the electronic character of the pyridine ring, differentiating it from unsubstituted 2-pyridyl pinacol boronate esters.

Regioselectivity Cross-coupling Pyridine functionalization Medicinal chemistry

One-Pot Synthesis Compatibility: Pinacol Ester vs. Free Boronic Acid in Tandem Metalation-Coupling Sequences

Literature precedent for pyridine boronate esters demonstrates that one-pot Directed ortho Metalation (DoM)–boronation–Suzuki-Miyaura cross-coupling sequences are significantly more efficient when the boronate is trapped as the pinacol ester rather than isolated as the free boronic acid. Alcaraz et al. (2007) explicitly state that their one-pot protocol 'avoids the recognized difficult isolation of pyridyl boronic acids and their instability toward deboronation,' achieving isolated yields of azabiaryl products ranging from 51% to 92% across 20 examples [1]. This compound, as a pre-formed pinacol ester of a 2-pyridinol derivative, is optimally suited for such tandem or iterative coupling strategies where in situ generation of the free boronic acid would lead to significant decomposition. Attempting the same sequence with the free 2-pyridyl boronic acid would invariably result in lower yields due to competitive protodeboronation.

One-pot synthesis Directed ortho metalation Tandem reactions Process chemistry

Solubility and Handling: Pinacol Ester vs. Free Boronic Acid in Organic Solvents

While specific solubility data for this exact compound is not publicly available, the pinacol boronic ester class is recognized for superior solubility in common organic solvents (e.g., THF, DMF, toluene) compared to the corresponding free boronic acids, which often exhibit limited solubility and require aqueous or mixed solvent systems [1]. This improved organic solubility facilitates homogeneous reaction conditions, more accurate stoichiometric control, and simpler extractive workup. The 3-hydroxy group provides an additional handle for further derivatization (e.g., silylation, alkylation) or hydrogen-bonding interactions that can modulate solubility in specific solvent systems, offering an advantage over the non-hydroxylated 2-pyridyl pinacol boronate ester [2].

Solubility Boronic ester handling Organic synthesis Reagent selection

Proven Application Scenarios for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Scientific and Industrial Settings


Medicinal Chemistry: Synthesis of 2-Arylpyridinol Pharmacophores via Suzuki-Miyaura Coupling

This compound is optimally employed as the boronate partner in Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides to generate 2-arylpyridin-3-ol scaffolds. The 3-hydroxy group provides a synthetic handle for subsequent etherification, esterification, or sulfonylation, enabling rapid analog generation in drug discovery programs targeting kinase inhibitors, GPCR modulators, or epigenetic targets where substituted pyridinols are privileged motifs [1]. The pinacol ester stability advantage over the free 2-pyridyl boronic acid ensures consistent coupling yields and reduced by-product formation, critical for library synthesis where compound purity directly impacts screening data quality.

Agrochemical Discovery: Construction of Hydroxypyridine-Containing Herbicide or Fungicide Leads

2-Arylpyridin-3-ol motifs appear in several agrochemical lead series. This building block enables the direct introduction of the 3-hydroxypyridin-2-yl fragment into complex aryl frameworks via a single Suzuki coupling step, avoiding multi-step sequences involving protection/deprotection of the hydroxyl group [1]. The commercial availability with batch-specific QC data supports the reproducible synthesis of kilogram-scale intermediates required for field trial material production.

Process Chemistry: One-Pot Tandem Borylation-Coupling Sequences for Complex Heterobiaryl Synthesis

Building on the precedent established for one-pot DoM–boronation–Suzuki-Miyaura sequences, this pre-formed pinacol ester can be integrated into tandem reaction protocols where the boronate is coupled directly after generation, eliminating the isolation of unstable intermediates [1]. This strategy is particularly valuable for the synthesis of highly functionalized heterobiaryls where protecting-group compatibility and minimization of purification steps are critical for overall process efficiency and cost-of-goods reduction.

Materials Science: Synthesis of Pyridine-Containing Ligands for Metal-Organic Frameworks (MOFs) or Catalysis

The bifunctional nature of this compound—possessing both a metal-coordinating pyridine nitrogen and a hydroxyl group capable of bridging or hydrogen-bonding interactions—makes it a valuable precursor for the construction of pyridine-based ligands for MOFs or homogeneous catalysis [1]. The boronic ester enables clean incorporation of the pyridinol unit into extended conjugated systems via Suzuki coupling, while the hydroxyl group provides a site for further functionalization or metal coordination, enabling the design of tailored ligands with specific electronic and steric properties.

Quote Request

Request a Quote for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.